Umifenovir (Arbidol) undergoes glucuronidation as a major phase II metabolic pathway, primarily targeting its phenolic hydroxyl group. This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs), which transfer glucuronic acid from UDP-glucuronic acid to umifenovir, forming a β-D-glucuronide conjugate. The reaction follows a bimolecular nucleophilic substitution (S~N~2) mechanism, facilitated by a base catalyst within the UGT active site [2] [6]. The resulting glucuronide exhibits significantly enhanced hydrophilicity, enabling efficient biliary and renal elimination.
Structural Determinants of Reactivity:
Catalytic Efficiency Metrics:
Table 1: Key Sites of Glucuronidation in Umifenovir
Functional Group | Position | Relative Reactivity | Primary UGT Isoform |
---|---|---|---|
Phenolic hydroxyl | C~4~ | High (100%) | UGT1A9 |
Tertiary amine | N~1~ (indole) | Moderate (25%) | UGT1A1 |
Ester carbonyl | C~7~=O | Low (<5%) | UGT1A3 |
Hepatic Glucuronidation:The liver is the dominant site of umifenovir glucuronidation, with UGT1A9 identified as the principal isoform (contributing >70% of hepatic clearance). Kinetic studies using human liver microsomes (HLMs) confirm UGT1A9’s low K~m~ (8.0 ± 0.7 μM) and high V~max~ (2.03 ± 0.05 nmol/min/mg protein), indicating high substrate affinity and catalytic capacity [1]. UGT1A1 and UGT1A3 contribute secondarily, collectively accounting for ~25% of hepatic metabolism. Co-expression studies with cytochrome P450 3A4 (CYP3A4) demonstrate metabolic coupling, where initial sulfoxidation (phase I) by CYP3A4 enhances subsequent glucuronidation efficiency by 1.8-fold [5].
Extrahepatic Glucuronidation:
Table 2: Tissue-Specific UGT Expression and Metabolic Impact
Tissue | Dominant UGT Isoform | Relative Activity (%) | Functional Role |
---|---|---|---|
Liver | UGT1A9 | 70–75% | Systemic clearance |
Small intestine | UGT1A1/UGT1A9 | 15–20% | First-pass metabolism |
BBB endothelium | UGT1A6/UGT1A9 | 5–8% | Neuroprotection |
Kidney | UGT1A9 | <5% | Minor elimination route |
Kinetic Constants and Model Fitting:Glucuronidation of umifenovir in HLMs adheres to classical Michaelis-Menten kinetics, confirmed by Eadie-Hofstee linearization (R^2^ > 0.98). Key parameters:
Recombinant UGT isoforms exhibit distinct kinetics:
Competitive Inhibition Dynamics:Umifenovir glucuronidation is susceptible to inhibition by co-administered drugs via competitive and non-competitive mechanisms:
The multi-steady-state behavior in enzyme-inhibitor-substrate systems is governed by the ratio of acceleration factors (f~S~/f~I~):
Table 3: Kinetic Parameters for Recombinant UGT Isoforms
UGT Isoform | K~m~ (μM) | V~max~ (nmol/min/mg) | CL~int~ (μL/min/mg) | Inhibition Type by Valproate |
---|---|---|---|---|
1A9 | 5.2 ± 0.4 | 1.98 ± 0.03 | 0.38 | Mixed |
1A1 | 18.3 ± 1.2 | 1.05 ± 0.06 | 0.06 | Non-competitive |
1A3 | 22.1 ± 1.5 | 0.87 ± 0.04 | 0.04 | Competitive |
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1
CAS No.: